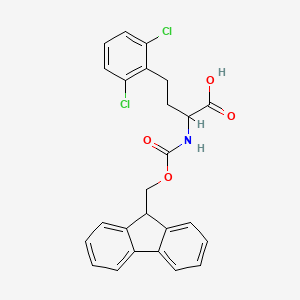

Fmoc-2,6-dichloro-L-homophenylalanine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesewege und Reaktionsbedingungen

Die Synthese von Fmoc-2,6-Dichlor-L-Homophenylalanin umfasst in der Regel die folgenden Schritte:

Schutz der Aminogruppe: Die Aminogruppe von L-Homophenylalanin wird unter Verwendung von Fluorenylmethyloxycarbonylchlorid (Fmoc-Cl) in Gegenwart einer Base wie Natriumhydrogencarbonat oder Triethylamin geschützt.

Chlorierung: Der Phenylring der geschützten Aminosäure wird unter Verwendung von Reagenzien wie Thionylchlorid oder Phosphorpentachlorid chloriert, um die Dichlorsubstituenten einzuführen.

Reinigung: Das Endprodukt wird unter Verwendung von Techniken wie Umkristallisation oder Chromatographie gereinigt, um Fmoc-2,6-Dichlor-L-Homophenylalanin mit hoher Reinheit zu erhalten.

Vorbereitungsmethoden

Die industrielle Produktion von Fmoc-2,6-Dichlor-L-Homophenylalanin folgt ähnlichen Synthesewegen, jedoch im größeren Maßstab. Das Verfahren umfasst:

Großsynthesen: Große Mengen an Ausgangsmaterialien werden in industriellen Reaktoren unter kontrollierten Bedingungen umgesetzt, um eine hohe Ausbeute und Reinheit zu gewährleisten.

Automatisierte Reinigung: Fortgeschrittene Reinigungstechniken wie Hochleistungsflüssigkeitschromatographie (HPLC) werden eingesetzt, um die gewünschten Reinheitsgrade zu erreichen.

Qualitätskontrolle: Strenge Qualitätskontrollmaßnahmen werden implementiert, um die Konsistenz und die Einhaltung von Industriestandards zu gewährleisten.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Fmoc-2,6-Dichlor-L-Homophenylalanin unterliegt verschiedenen chemischen Reaktionen, darunter:

Substitutionsreaktionen: Die Dichlorsubstituenten am Phenylring können an nukleophilen Substitutionsreaktionen teilnehmen, was eine weitere Funktionalisierung ermöglicht.

Entschützungsreaktionen: Die Fmoc-Schutzgruppe kann unter Verwendung von Basen wie Piperidin entfernt werden, wodurch die freie Aminogruppe für nachfolgende Reaktionen freigelegt wird.

Kupplungsreaktionen: Die Verbindung kann mit anderen Aminosäuren oder Peptiden unter Verwendung von Kupplungsreagenzien wie Dicyclohexylcarbodiimid (DCC) oder N,N'-Diisopropylcarbodiimid (DIC) gekoppelt werden.

Häufige Reagenzien und Bedingungen

Nukleophile Substitution: Reagenzien wie Natriummethoxid oder Kalium-tert-butoxid werden unter milden Bedingungen verwendet.

Entschützung: Piperidin in Dimethylformamid (DMF) wird üblicherweise zur Fmoc-Entschützung verwendet.

Kupplung: DCC oder DIC in Gegenwart von Hydroxybenzotriazol (HOBt) oder N-Hydroxysuccinimid (NHS) wird zur Peptidkupplung verwendet.

Hauptprodukte, die gebildet werden

Substituierte Derivate: Je nach dem Nukleophil, das bei Substitutionsreaktionen verwendet wird, können verschiedene substituierte Derivate gebildet werden.

Freie Aminosäure: Die Entschützung liefert die freie Aminosäure, die in der Peptidsynthese weiterverwendet werden kann.

Peptidketten: Kupplungsreaktionen führen zur Bildung längerer Peptidketten oder komplexer Proteine.

Wissenschaftliche Forschungsanwendungen

Fmoc-2,6-Dichlor-L-Homophenylalanin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Peptidsynthese: Es wird als Baustein bei der Synthese von Peptiden und Proteinen verwendet, insbesondere in der Festphasenpeptidsynthese (SPPS).

Arzneimittelentwicklung: Die Verbindung wird bei der Entwicklung von peptidbasierten Medikamenten und Therapeutika verwendet.

Biokonjugation: Es wird bei der Konjugation von Peptiden an andere Biomoleküle verwendet, wie Antikörper oder Enzyme, zur gezielten Abgabe und Diagnostik.

Strukturstudien: Die Verbindung wird zur Untersuchung der Proteinstruktur und -funktion verwendet, insbesondere bei der Entwicklung von Peptidomimetika und Inhibitoren.

Wirkmechanismus

Der Wirkmechanismus von Fmoc-2,6-Dichlor-L-Homophenylalanin beinhaltet seine Einarbeitung in Peptidketten während der Synthese. Die Fmoc-Gruppe schützt die Aminogruppe und verhindert unerwünschte Nebenreaktionen. Nach der Entschützung kann die freie Aminogruppe an der Peptidbindungsbildung teilnehmen, wodurch der sequentielle Zusatz von Aminosäuren ermöglicht wird. Die Dichlorsubstituenten am Phenylring können die Reaktivität und Wechselwirkungen der Verbindung mit anderen Molekülen beeinflussen, was möglicherweise die Stabilität und Aktivität der resultierenden Peptide verbessert.

Wirkmechanismus

The mechanism of action of Fmoc-2,6-dichloro-L-homophenylalanine involves its incorporation into peptide chains during synthesis. The Fmoc group protects the amine group, preventing unwanted side reactions. Upon deprotection, the free amine group can participate in peptide bond formation, allowing for the sequential addition of amino acids. The dichloro substituents on the phenyl ring can influence the compound’s reactivity and interactions with other molecules, potentially enhancing the stability and activity of the resulting peptides.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- Fmoc-2,5-Dichlor-L-Homophenylalanin

- Fmoc-2,4-Dichlor-L-Homophenylalanin

- Fmoc-3,4-Dichlor-L-Homophenylalanin

Einzigartigkeit

Fmoc-2,6-Dichlor-L-Homophenylalanin ist einzigartig aufgrund der spezifischen Positionierung der Dichlorsubstituenten am Phenylring. Diese Positionierung kann die Reaktivität und Wechselwirkungen der Verbindung beeinflussen und sie von anderen dichlorsubstituierten Analoga unterscheiden. Das 2,6-Dichlor-Substitutionsschema kann im Vergleich zu anderen Substitutionsschemata eine verbesserte Stabilität und Reaktivität bieten, was es zu einem wertvollen Werkzeug in der Peptidsynthese und der Arzneimittelentwicklung macht.

Eigenschaften

Molekularformel |

C25H21Cl2NO4 |

|---|---|

Molekulargewicht |

470.3 g/mol |

IUPAC-Name |

4-(2,6-dichlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |

InChI |

InChI=1S/C25H21Cl2NO4/c26-21-10-5-11-22(27)19(21)12-13-23(24(29)30)28-25(31)32-14-20-17-8-3-1-6-15(17)16-7-2-4-9-18(16)20/h1-11,20,23H,12-14H2,(H,28,31)(H,29,30) |

InChI-Schlüssel |

RDVBAXARMUEXAG-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=C(C=CC=C4Cl)Cl)C(=O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-1-[2,4-dihydroxy-3-[(E)-1-(4-hydroxyphenyl)dec-2-enyl]-6-methoxyphenyl]-3-phenylprop-2-en-1-one](/img/structure/B12305996.png)

![Cis-Benzyl Octahydropyrrolo[3,4-D]Azepine-6(2H)-Carboxylate hydrochloride](/img/structure/B12306004.png)

![3-Phenylbicyclo[2.2.1]hept-5-en-2-amine hydrochloride](/img/structure/B12306018.png)

![methyl (3S)-3-(2H-1,3-benzodioxol-5-yl)-3-({[(2S)-1-({bis[(thiophen-2-yl)methyl]carbamoyl}oxy)hexan-2-yl]carbamoyl}amino)propanoate](/img/structure/B12306034.png)

![(2S)-3-Methyl-2-({1H,2H,3H,4H,9H-pyrido[3,4-b]indole-2-carbonyl}amino)butanoic acid](/img/structure/B12306063.png)